NRX-252114 vs. NRX-252262: β-Catenin:β-TrCP Interaction Enhancement Potency Comparison
NRX-252114 enhances the β-catenin:β-TrCP interaction with an EC50 of 6.5 nM in a TR-FRET biochemical assay [1]. The structurally related analog NRX-252262 (which substitutes the isoindoline-4-carbonitrile moiety with a 5,6-dimethoxyisoindoline group) achieves an EC50 of 3.8 nM in the same assay configuration . This 1.7-fold difference in potency represents a measurable, albeit moderate, differential that may guide selection based on the desired dynamic range or the requirement for a less potent probe in certain experimental contexts.
| Evidence Dimension | EC50 for β-catenin:β-TrCP interaction enhancement |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | NRX-252262: 3.8 nM |
| Quantified Difference | 1.7-fold less potent than NRX-252262 |
| Conditions | TR-FRET biochemical binding assay; pSer33/S37A β-catenin peptide and β-TrCP |
Why This Matters
NRX-252114 offers a moderate-potency alternative to the more potent NRX-252262, which may be advantageous for dose-response studies requiring a wider concentration window or for comparative structure-activity relationship (SAR) investigations within the β-catenin degrader series.
- [1] Simonetta KR, Taygerly J, Boyle K, et al. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction. Nat Commun. 2019;10(1):1402. View Source
